molecular formula C14H20N4O3 B143699 N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine CAS No. 74400-49-0

N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine

Cat. No. B143699
CAS RN: 74400-49-0
M. Wt: 292.33 g/mol
InChI Key: HBYRXKMOKIVRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine" has not been directly synthesized or characterized in the provided papers. However, similar nitro-amine compounds and their synthesis methods have been reported. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed using a simple, efficient, eco-friendly, and cost-effective method . Another related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was synthesized and characterized, providing insights into the structural and vibrational properties of nitro-amine compounds .

Synthesis Analysis

The synthesis of related nitro-amine compounds involves the use of catalysts and specific reagents under controlled conditions. For example, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives was facilitated by p-toluenesulfonic acid (p-TSA) in ethanol at 80°C . This method highlights the importance of catalysts in the synthesis of nitro-amine compounds, which could be relevant for the synthesis of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Molecular Structure Analysis

The molecular structure of nitro-amine compounds can be analyzed using various spectroscopic techniques and computational methods. The study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine utilized FT-IR, NMR, and density functional theory (DFT) to determine the geometrical structures and vibrational frequencies . Such analyses are crucial for understanding the molecular structure of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Chemical Reactions Analysis

The reactivity of nitro-amine compounds can be inferred from their synthesis and subsequent reactions. The ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride was used for the efficient nitrosation of secondary amines, indicating that nitro-amine compounds can participate in nitrosation reactions under mild conditions . This information could be useful for predicting the chemical reactions involving "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-amine compounds are influenced by their molecular structure. For example, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a high crystal density and specific intramolecular hydrogen bonding patterns . These findings provide a basis for understanding the physical properties of similar compounds, including "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Scientific Research Applications

Chemical Synthesis and Catalysis

A significant area of application involves the catalytic reduction of nitroaromatic compounds to amines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Tafesh and Weiguny (1996) review the use of CO as a reductant in the selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas, highlighting the increasing interest and research into the reductive carbonylation of nitro aromatics using CO as a reducing agent over the past decade (Tafesh & Weiguny, 1996).

Environmental Degradation and Remediation

Research into the environmental degradation and remediation of nitroaromatic compounds, given their potential toxicity and persistence in the environment, is critical. Studies on degradation pathways, such as those by Barchańska et al. (2019) on the stability and degradation products of nitisinone (a nitroaromatic compound) under various conditions, contribute to understanding the environmental impact and degradation mechanisms of similar compounds (Barchańska et al., 2019).

Analytical Chemistry and Detection

The development of analytical methods for detecting nitroaromatic compounds is essential for monitoring their presence and concentration in environmental samples and industrial products. The review by Shah and Mitch (2012) on the formation pathways of nitrogenous disinfection byproducts, including N-nitrosamines from nitroaromatic compounds, underscores the importance of understanding these pathways for developing strategies to minimize their formation during water treatment processes (Shah & Mitch, 2012).

properties

IUPAC Name

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRXKMOKIVRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyl-7-nitro-4-benzofurazanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.